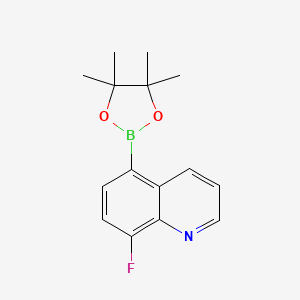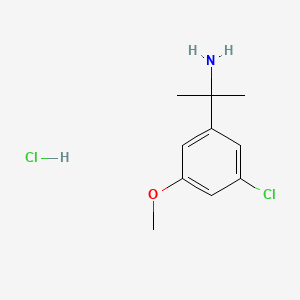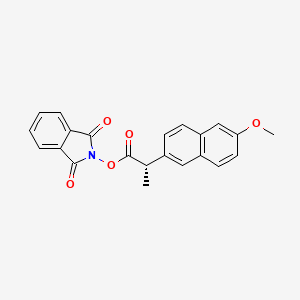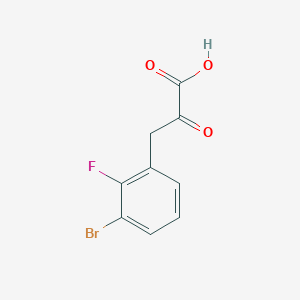
2-(3,4-Dimethylphenyl)propan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,4-Dimethylphenyl)propan-1-ol is an organic compound with the molecular formula C11H16O It is a secondary alcohol with a phenyl group substituted with two methyl groups at the 3 and 4 positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dimethylphenyl)propan-1-ol can be achieved through several methods. One common approach involves the reduction of 2-(3,4-Dimethylphenyl)propan-1-one using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) or ethanol under controlled temperature conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding ketone using a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas pressure. This method is advantageous due to its scalability and efficiency.
化学反応の分析
Types of Reactions
2-(3,4-Dimethylphenyl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 2-(3,4-Dimethylphenyl)propan-1-one using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: As mentioned earlier, the reduction of the corresponding ketone yields this compound.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form the corresponding chloride.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in THF.
Substitution: Thionyl chloride in dichloromethane.
Major Products Formed
Oxidation: 2-(3,4-Dimethylphenyl)propan-1-one.
Reduction: this compound.
Substitution: 2-(3,4-Dimethylphenyl)propyl chloride.
科学的研究の応用
2-(3,4-Dimethylphenyl)propan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of fragrances and flavoring agents.
作用機序
The mechanism of action of 2-(3,4-Dimethylphenyl)propan-1-ol depends on its specific application. In enzymatic reactions, it may act as a substrate or inhibitor, interacting with the active site of the enzyme. In medicinal chemistry, its effects are mediated through interactions with molecular targets such as receptors or enzymes, leading to changes in cellular signaling pathways.
類似化合物との比較
Similar Compounds
2-(3,4-Dimethylphenyl)propan-1-one: The ketone analog of 2-(3,4-Dimethylphenyl)propan-1-ol.
2-(3,4-Dimethylphenyl)propanoic acid: The carboxylic acid analog.
2-(3,4-Dimethylphenyl)propyl chloride: The chloride analog.
Uniqueness
This compound is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its secondary alcohol group allows for selective reactions that are not possible with the ketone or acid analogs. Additionally, the presence of the phenyl ring with methyl substitutions enhances its lipophilicity and potential interactions with biological targets.
特性
分子式 |
C11H16O |
|---|---|
分子量 |
164.24 g/mol |
IUPAC名 |
2-(3,4-dimethylphenyl)propan-1-ol |
InChI |
InChI=1S/C11H16O/c1-8-4-5-11(6-9(8)2)10(3)7-12/h4-6,10,12H,7H2,1-3H3 |
InChIキー |
SPEUXKMHBWIERU-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)C(C)CO)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


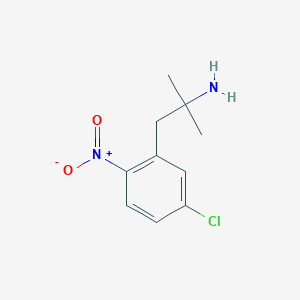
![rac-{[(1R,3R)-3-(propan-2-yl)-2,3-dihydro-1H-inden-1-yl]methyl}urea,cis](/img/structure/B15318113.png)
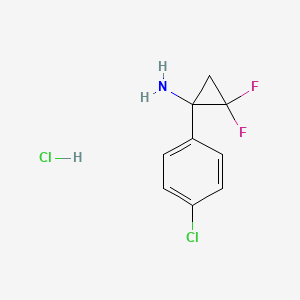

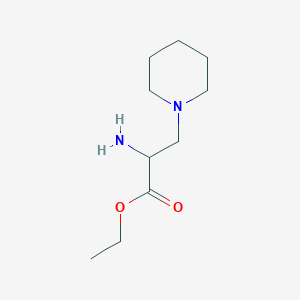
![4-[(3-chloro-1H-indol-7-yl)sulfamoyl]benzoicacid](/img/structure/B15318151.png)
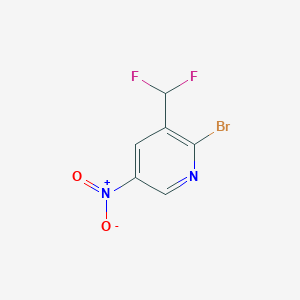
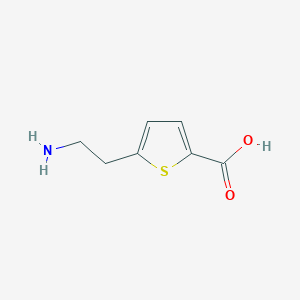
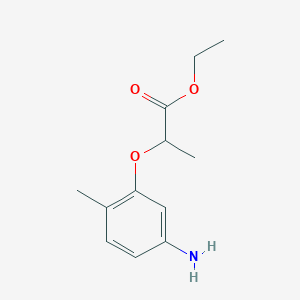
![1-(1-Methyl-1H-benzo[d]imidazol-2-yl)ethane-1-sulfonyl fluoride](/img/structure/B15318181.png)
